tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate
Description
Properties
IUPAC Name |
tert-butyl 3-[(4-methoxyphenyl)methylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(17)9-10-16-11-12-5-7-13(18-4)8-6-12/h5-8,16H,9-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQGNKMGMBTYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Molecular Overview
The molecular formula of tert-butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate is C₁₅H₂₃NO₃ , with a molecular weight of 265.35 g/mol . The compound features a β-alanine backbone (NH-CH₂-CH₂-COO-) modified by a tert-butyl ester at the carboxylate group and a 4-methoxybenzyl (PMB) group at the amine (Figure 1). The tert-butyl ester enhances steric protection of the carboxylate, while the PMB group introduces aromaticity and potential for further derivatization.
Key Synthetic Challenges
The synthesis of this compound requires addressing two primary challenges:
- Esterification of β-alanine : Introducing the tert-butyl group to the carboxylate without compromising the amine functionality.
- Amination selectivity : Installing the 4-methoxybenzyl group at the β-amino position while avoiding over-alkylation or side reactions.
Preparation Methods
Route 1: Sequential Esterification and Reductive Amination
This two-step approach begins with the synthesis of β-alanine tert-butyl ester, followed by reductive amination to introduce the 4-methoxybenzyl group.
Step 1: Synthesis of β-Alanine tert-Butyl Ester
β-Alanine tert-butyl ester is prepared via acid-catalyzed esterification. A mixture of β-alanine (1.0 equiv.), tert-butanol (5.0 equiv.), and concentrated sulfuric acid (0.1 equiv.) is refluxed in toluene for 12–24 hours. The tert-butyl ester forms in 85–90% yield , with the crude product purified by distillation or column chromatography.
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| β-Alanine | 1.0 mmol | Substrate |
| tert-Butanol | 5.0 mmol | Solvent/Nucleophile |
| H₂SO₄ | 0.1 mmol | Catalyst |
| Toluene | 10 mL | Solvent |
Step 2: Reductive Amination with 4-Methoxybenzaldehyde
The tert-butyl ester (1.0 equiv.) is reacted with 4-methoxybenzaldehyde (1.2 equiv.) in methanol under reductive conditions using sodium cyanoborohydride (NaBH₃CN, 1.5 equiv.) and acetic acid (0.5 equiv.) as a proton source. The reaction proceeds at room temperature for 24 hours, yielding the target compound in 75–80% yield .
Mechanistic Insight
The aldehyde forms a Schiff base with the primary amine of β-alanine tert-butyl ester, which is subsequently reduced to the secondary amine by NaBH₃CN. The acetic acid maintains a mildly acidic pH (~4–5), favoring imine formation without decomposing the borohydride.
Route 2: Transesterification of Protected β-Alanine Methyl Ester
This method prioritizes amine protection before esterification, leveraging transesterification to install the tert-butyl group.
Step 1: Protection of β-Alanine Amine
β-Alanine methyl ester (1.0 equiv.) is reacted with 4-methoxybenzyl chloride (1.1 equiv.) in dichloromethane (DCM) using triethylamine (2.0 equiv.) as a base. The reaction is stirred at 0°C for 1 hour, then warmed to room temperature for 12 hours, yielding N-(4-methoxybenzyl)-β-alanine methyl ester in 90–95% yield .
Step 2: Transesterification to tert-Butyl Ester
The methyl ester (1.0 equiv.) is treated with sodium tert-butoxide (NaOtBu, 2.5 equiv.) in tetrahydrofuran (THF) at room temperature for 24 hours. The tert-butoxide displaces the methyl group via nucleophilic acyl substitution, producing the tert-butyl ester in 80–85% yield .
Critical Parameters
- Solvent : THF ensures solubility of NaOtBu and intermediates.
- Base stoichiometry : Excess NaOtBu drives the transesterification to completion.
Route 3: Direct Alkylation of β-Alanine tert-Butyl Ester
This one-pot method alkylates the amine of β-alanine tert-butyl ester with 4-methoxybenzyl bromide.
Reaction Setup
β-Alanine tert-butyl ester (1.0 equiv.) is dissolved in acetonitrile with potassium carbonate (2.0 equiv.) as a base. 4-Methoxybenzyl bromide (1.2 equiv.) is added dropwise at 0°C, and the mixture is stirred at 60°C for 8 hours. The product is isolated in 70–75% yield after aqueous workup and chromatography.
Limitations
- Over-alkylation risk : Excess alkylating agent may lead to tertiary amine byproducts.
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity but may require stringent temperature control.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Route | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Reductive amination | 75–80 | ≥95 |
| 2 | Transesterification | 80–85 | ≥98 |
| 3 | Direct alkylation | 70–75 | ≥90 |
Route 2 offers the highest yield and purity due to the stability of the protected intermediate during transesterification. Route 1 avoids harsh alkylation conditions but requires careful pH control.
Scalability and Practicality
- Route 1 : Suitable for small-scale synthesis (<100 g) due to the sensitivity of NaBH₃CN to moisture.
- Route 2 : Ideal for large-scale production (>1 kg) with straightforward purification steps.
- Route 3 : Limited by competing side reactions but useful for rapid access to analogs.
Characterization and Validation
Spectroscopic Data
Applications and Derivatives
The tert-butyl ester serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form the corresponding alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate is an organic compound characterized by its unique structural features, which include a tert-butyl group, an amino group, and a methoxy-substituted phenyl group. This compound has garnered attention in various fields, including chemistry, biology, and medicinal applications. Its versatility makes it a valuable intermediate in organic synthesis and a potential candidate for therapeutic development.
Chemistry
- Synthesis Intermediate : The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its structural characteristics allow for diverse chemical modifications, facilitating the development of new compounds with tailored properties.
- Reactivity Studies : Due to its unique functional groups, researchers study its reactivity to understand reaction mechanisms and develop new synthetic pathways.
Biology
- Biological Interactions : The compound can be employed to study the interactions between esters and amines with biological macromolecules. This includes exploring how these interactions affect metabolic pathways and enzyme activities.
- Model Compound : It serves as a model compound for investigating metabolic pathways in biological systems, aiding in the understanding of drug metabolism and pharmacokinetics.
Medicine
- Drug Development : The structural features of this compound make it a candidate for developing new pharmaceuticals. Its potential therapeutic properties are being explored in various contexts, including anti-inflammatory and analgesic effects.
- Therapeutic Applications : Preliminary studies suggest that derivatives of this compound may exhibit significant biological activity, warranting further investigation into their efficacy and safety profiles.
Industry
- Specialty Chemicals Production : In industrial applications, this compound is used in the production of specialty chemicals and materials. Its versatility enables its use in various chemical processes, contributing to advancements in material science.
Case Study 1: Synthesis of Novel Compounds
Research has demonstrated the utility of this compound as a precursor in synthesizing novel compounds with enhanced pharmacological properties. For instance, modifications to the amino group have led to derivatives with improved selectivity for specific biological targets.
In vitro studies have assessed the biological activity of this compound against various cell lines. Results indicate that certain derivatives exhibit cytotoxic effects on cancer cells while sparing normal cells, highlighting their potential as anticancer agents.
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various products. The pathways involved in these reactions depend on the specific enzyme or receptor targeted by the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium 3-(((Diphenylphosphino)methyl)(alkyl)amino)propanoates (L1–L5)
- Structure: These sodium salts (e.g., L1: 3-(((diphenylphosphino)methyl)(ethyl)amino)propanoate) share the propanoate backbone but replace the tert-butyl ester with a sodium carboxylate and introduce a diphenylphosphino group .
- Key Differences: Functionality: L1–L5 are designed as P,N-ligated ligands for cobalt-catalyzed alkene hydrosilylation, leveraging the phosphine moiety for metal coordination. In contrast, the tert-butyl ester in the target compound suggests stability in non-polar environments, favoring organic synthesis or passive membrane diffusion in drug delivery . Solubility: The sodium carboxylate in L1–L5 enhances water solubility, whereas the tert-butyl group in the target compound increases lipophilicity.
tert-Butyl 3-((Carboxymethyl)(methyl)amino)propanoate (12a) and Derivatives
- Structure: Compound 12a (tert-butyl 3-((carboxymethyl)(methyl)amino)propanoate) features a carboxymethyl group on the nitrogen, differing from the 4-methoxybenzyl group in the target compound .
- Synthesis : 12a is synthesized in 90% yield via straightforward alkylation, suggesting that the absence of bulky aromatic groups (e.g., 4-methoxyphenyl) may improve reaction efficiency .
- Applications: Derivatives like 13a (3-((carboxymethyl)(methyl)amino)propanoic acid) are deprotected to carboxylic acids for metal chelation, contrasting with the target compound’s likely role as a protected intermediate .
Methyl 3-[(4-Methoxyphenyl)amino]propanoate
- Structure : This analog () replaces the tert-butyl ester with a methyl ester and lacks the benzyl spacer between the nitrogen and 4-methoxyphenyl group.
- The direct 4-methoxyphenylamino group may enhance π-π stacking interactions in biological targets compared to the target compound’s benzyl-linked motif .
Fluorinated Analogs (e.g., tert-Butyl 3-{[2-(4-Fluorophenyl)ethyl]amino}-2-methylpropanoate)
- Structure: This compound () substitutes the 4-methoxyphenyl group with a 4-fluorophenethyl chain and introduces a methyl branch on the propanoate backbone.
tert-Butyl 3-((Benzyl)(methyl)amino)propanoate
- Structure : This analog () replaces the 4-methoxybenzyl group with a simple benzyl moiety and adds a methyl group on the nitrogen.
Table 1: Structural and Functional Comparison of Key Analogs
Biological Activity
tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and therapeutic implications, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a tert-butyl group, an amino group, and a methoxy-substituted phenyl ring. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The methoxy group enhances lipophilicity, which may influence its interaction with biological targets.
The mechanism of action for this compound involves its binding to specific receptors or enzymes. The amino group can form hydrogen bonds with active sites, while the methoxy group participates in hydrophobic interactions. This dual interaction can modulate enzymatic activity and alter various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory and analgesic activities.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The compound has shown promise in enhancing antioxidant defenses in cells by increasing glutathione levels, which may protect against oxidative stress .
- Anti-inflammatory Effects : Investigations into its anti-inflammatory mechanisms reveal potential pathways through which it may inhibit pro-inflammatory cytokines.
- Enzyme Modulation : Studies suggest that this compound can influence enzyme-substrate interactions, making it a candidate for further pharmacological exploration.
Case Studies
Several studies have examined the biological activity of this compound:
-
Study on Antioxidant Activity :
- Objective : To evaluate the compound's ability to scavenge free radicals.
- Findings : The compound demonstrated significant radical scavenging activity comparable to established antioxidants like ascorbic acid.
- : Its antioxidant properties may contribute to protective effects against cellular damage.
-
Anti-inflammatory Assessment :
- Objective : To assess the impact on inflammatory markers in vitro.
- Findings : The compound reduced the expression of TNF-alpha and IL-6 in cultured macrophages.
- : These results support its potential use in treating inflammatory conditions.
-
Enzyme Interaction Studies :
- Objective : To investigate binding affinity with specific enzymes.
- Findings : High affinity was noted with cyclooxygenase enzymes, suggesting a mechanism for its analgesic effects.
- : This interaction could position the compound as a lead candidate for pain management therapies.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Key Findings |
|---|---|---|
| Antioxidant | Radical scavenging | Comparable to ascorbic acid |
| Anti-inflammatory | Inhibition of cytokine production | Reduced TNF-alpha and IL-6 levels |
| Enzyme modulation | Binding to cyclooxygenase | High binding affinity observed |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Alkylation of 4-methoxybenzylamine with tert-butyl acrylate under basic conditions (e.g., NaH or K₂CO₃ in THF) .
- Step 2 : Protection of the amino group using Boc (tert-butoxycarbonyl) chemistry, followed by esterification .
- Key reagents include tert-butyl chloride, methanol, and aluminum chloride for Friedel-Crafts alkylation in related analogs .
- Optimization involves controlling temperature (reflux conditions) and solvent choice (e.g., DMF or THF) to maximize yield and minimize side reactions .
Q. What purification and characterization techniques are recommended for this compound?
- Methodological Answer :
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
- Characterization :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H), methoxyphenyl protons (δ ~3.8 ppm for OCH₃), and ester carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
- HPLC : For purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Q. How can researchers ensure the compound’s stability during storage and handling?
- Methodological Answer :
- Store under inert atmosphere (argon or nitrogen) at -20°C to prevent hydrolysis of the ester group .
- Avoid exposure to light (use amber vials) due to the methoxyphenyl moiety’s potential photodegradation .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes in asymmetric syntheses involving this compound?
- Methodological Answer :
- Chiral Center Formation : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-phosphine complexes) to control the β-amino ester configuration .
- Kinetic Studies : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, tert-butyl analogs synthesized via visible-light-driven asymmetric aldol reactions achieved >90% ee under optimized conditions .
Q. How does this compound interact with biological targets, and how can this be experimentally validated?
- Methodological Answer :
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like proteases or kinases .
- In Vitro Assays :
- Fluorescence polarization to measure binding affinity with labeled protein targets.
- Enzyme inhibition assays (e.g., IC₅₀ determination using colorimetric substrates) .
Q. How do structural modifications (e.g., substituent effects on the phenyl ring) influence reactivity and bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Replace the methoxy group with electron-withdrawing groups (e.g., Cl, NO₂) to study electronic effects on nucleophilic reactivity .
- Compare kinetic data (e.g., reaction rates in ester hydrolysis) using UV-Vis spectroscopy .
- Thermodynamic Stability : Differential scanning calorimetry (DSC) to assess melting points and crystallinity changes .
Q. How can contradictory data in literature regarding synthetic yields or biological activity be resolved?
- Methodological Answer :
- Reproducibility Checks : Replicate reported procedures while controlling variables (e.g., solvent purity, moisture levels) .
- Advanced Analytics : Use LC-MS to identify trace impurities (e.g., unreacted starting materials) that may skew bioactivity results .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to isolate variables like reaction temperature or catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
